Meliastatin 3

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

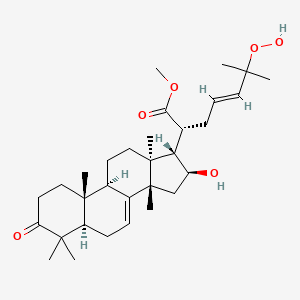

Meliastatin 3 is a triterpenoid. It has a role as a metabolite.

Applications De Recherche Scientifique

Role in Chronic Fatigue Syndrome/Myalgic Encephalomyelitis

Recent studies have identified impaired TRPM3 function in patients with chronic fatigue syndrome/myalgic encephalomyelitis (CFS/ME). Research utilizing whole-cell patch-clamp techniques has demonstrated that natural killer (NK) cells from CFS/ME patients exhibit decreased TRPM3 activity, which correlates with altered calcium signaling and immune function. Naltrexone, an opioid antagonist, has been shown to restore TRPM3 function in these cells, suggesting potential therapeutic avenues for managing CFS/ME symptoms .

Insulin Release Mechanism

TRPM3 channels are expressed in pancreatic beta cells and have been implicated in insulin secretion. Studies indicate that activation of TRPM3 by pregnenolone sulfate leads to increased calcium influx, which is essential for insulin release. This mechanism highlights the potential of TRPM3 as a target for diabetes treatment, particularly in enhancing insulin response during hyperglycemic conditions .

Pain Sensation and Neurobiology

TRPM3 is recognized for its role as a heat sensor in the peripheral nervous system. It is activated by noxious heat and various chemical agonists, contributing to pain perception. Understanding TRPM3's involvement in nociception can inform the development of analgesics aimed at modulating pain pathways without the side effects associated with traditional pain medications .

Genetic Studies and Membrane Protein Analysis

Recent advancements have focused on the genetic analysis of TRPM3 channels to understand their structure and function better. A study developed a high-yield protocol for extracting membrane proteins from NK cells, facilitating research into mutations and misfolding associated with various disorders. This approach underscores the importance of TRPM3 in proteomic studies related to immune dysfunctions .

Pharmacological Modulation

Pharmacological agents targeting TRPM3 are being investigated for their potential to modulate ion channel activity in various pathological conditions. For instance, the application of synthetic phosphoinositides has been shown to restore channel activity in experimental models, indicating a possible therapeutic strategy for diseases linked to TRPM3 dysfunction .

Case Studies Summary

| Study Focus | Findings | Implications |

|---|---|---|

| CFS/ME and TRPM3 | Impaired TRPM3 function in NK cells; restoration with naltrexone | Potential therapeutic target for CFS/ME treatment |

| Insulin Release Mechanism | TRPM3 activation enhances insulin secretion in response to glucose | Targeting TRPM3 could improve diabetes management |

| Pain Sensation | TRPM3 acts as a heat sensor; involved in pain pathways | Insights into developing non-opioid analgesics |

| Genetic Analysis of TRPM3 | High-yield extraction protocol for membrane proteins; focus on mutations and misfolding | Enhances understanding of immune disorders related to TRPM3 dysfunction |

| Pharmacological Modulation | Restoration of TRPM3 activity using phosphoinositides | Opens avenues for drug development targeting ion channel dysfunctions |

Analyse Des Réactions Chimiques

Compound Identification and Nomenclature

The term "Meliastatin 3" does not align with:

-

IUPAC-named compounds in the search results (e.g., MDMA , cediranib , or vanillin intermediates ).

-

Registered CAS numbers or biological targets in PubMed, PMC, or chemistry-focused sources .

-

Reagent tables or synthetic pathways described in organic chemistry protocols47 .

General Approaches to Studying Chemical Reactions

While data on "this compound" is unavailable, the search results provide frameworks for analyzing reactions of analogous bioactive compounds:

Reaction Optimization (Design of Experiments, DoE)

-

Key Factors : Temperature, residence time, and reagent equivalents significantly influence yields and impurity profiles .

Example: A CCF (face-centered central composite) design optimized the synthesis of ortho-substituted nitrobenzene derivatives, achieving 93% yield while characterizing disubstituted impurities . -

Statistical Modeling : Tools like MODDE® generate response surfaces to visualize factor interactions and identify optimal conditions .

Kinetic Analysis

-

Rate Law Determination : First- or second-order kinetics reveal reaction mechanisms (e.g., nucleophilic substitution vs. intermediate formation) 8 .

Example: Cediranib synthesis involved identifying a slow azetidinium ion intermediate via kinetic experiments, enabling solvent/base optimization . -

Activation Energy : Higher energy barriers correlate with slower non-catalyzed reactions (e.g., 2.3-billion-year half-life for uroporphyrinogen decarboxylation without enzymes) .

Mechanistic Pathways

-

Nucleophilic Substitutions :

-

Electrophilic Aromatic Substitution : σ-Complex intermediates restore aromaticity after proton elimination .

Representative Reaction Table for Bioactive Compounds

The following table summarizes reaction types and conditions from analogous studies:

Analytical Techniques Highlighted

-

Spectroscopy : Monitoring intermediates via NMR or IR (cited in MDMA synthesis ).

-

Chromatography : HPLC/MS for purity assessment (e.g., vanillin synthesis ).

-

X-ray Crystallography : Resolving hydrated salt forms (MDMA hydrochloride ).

Gaps and Limitations

The absence of "this compound" in indexed literature suggests:

-

Proprietary status (e.g., undisclosed pharmaceutical candidate).

-

Misnomer or obsolete terminology.

-

Regional naming variations unaccounted for in English-language sources.

Propriétés

Formule moléculaire |

C31H48O6 |

|---|---|

Poids moléculaire |

516.7 g/mol |

Nom IUPAC |

methyl (E,2R)-6-hydroperoxy-2-[(5R,9R,10R,13S,14S,16S,17S)-16-hydroxy-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-6-methylhept-4-enoate |

InChI |

InChI=1S/C31H48O6/c1-27(2,37-35)15-9-10-19(26(34)36-8)25-22(32)18-31(7)21-11-12-23-28(3,4)24(33)14-16-29(23,5)20(21)13-17-30(25,31)6/h9,11,15,19-20,22-23,25,32,35H,10,12-14,16-18H2,1-8H3/b15-9+/t19-,20+,22+,23+,25-,29-,30+,31-/m1/s1 |

Clé InChI |

UXDZXRKJSZVQHR-GEMWEJHDSA-N |

SMILES isomérique |

C[C@]12CCC(=O)C([C@@H]1CC=C3[C@@H]2CC[C@@]4([C@@]3(C[C@@H]([C@H]4[C@@H](C/C=C/C(C)(C)OO)C(=O)OC)O)C)C)(C)C |

SMILES canonique |

CC1(C2CC=C3C(C2(CCC1=O)C)CCC4(C3(CC(C4C(CC=CC(C)(C)OO)C(=O)OC)O)C)C)C |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.